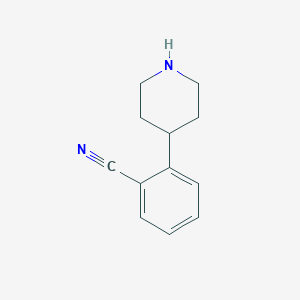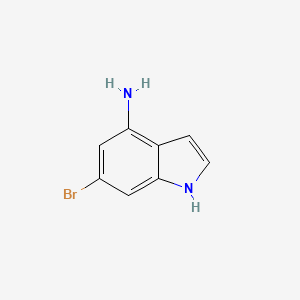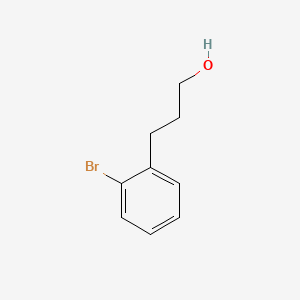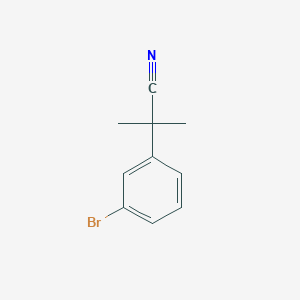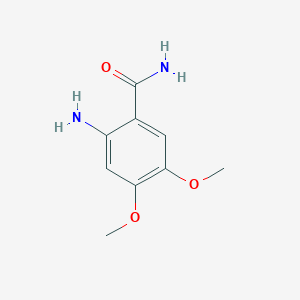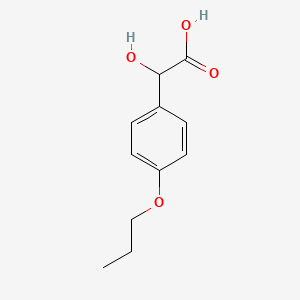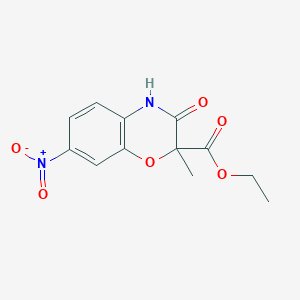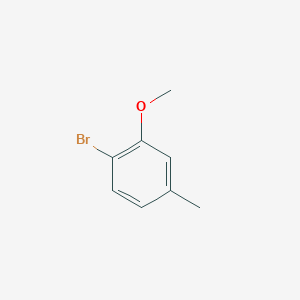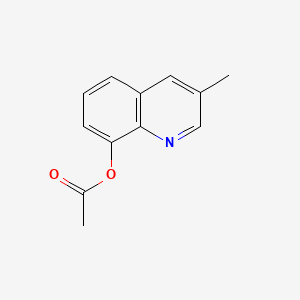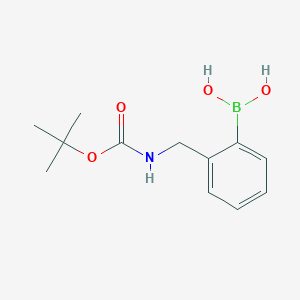
Ácido (2-(((terc-butoxicarbonil)amino)metil)fenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" is a multifunctional molecule that is not directly described in the provided papers. However, the tert-butyloxycarbonyl (Boc) group is mentioned as an Nα-amino protecting group in peptide synthesis, which is advantageous for the synthesis of hydrophobic peptides and those containing ester and thioester moieties . Boronic acids, in general, are highlighted for their roles as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation .
Synthesis Analysis
The synthesis of related boronic acid compounds involves the use of boronic acid moieties as key intermediates. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate, an analog of aspartic acid with a boronic acid side chain, was synthesized using alkylation with pinacol (chloromethyl)boronate . This demonstrates the synthetic utility of boronic acids in creating complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be quite complex, with multiple substituents attached to a central carbon atom. For example, the title compounds in one study feature a 4-boronophenyl group, a diethoxyphosphoryl group, and an amine group all attached to the same carbon . This complexity is indicative of the versatility of boronic acids in forming multifunctional compounds with a variety of potential applications.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. One paper describes the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst for dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Another study shows that terphenylboronic acid derivatives can recognize anomers of 2-deoxyribofuranosides, indicating that boronic acids can be used to control stereochemistry in synthetic reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid" are not detailed in the provided papers, the general properties of boronic acids can be inferred. Boronic acids are typically stable under normal conditions but can form reversible covalent complexes with diols and other Lewis bases. This reactivity is exploited in various applications, such as in the recognition of saccharides and the catalysis of organic reactions .
Aplicaciones Científicas De Investigación
Síntesis de Peptidomiméticos
Ácido (2-(((terc-butoxicarbonil)amino)metil)fenil)borónico: se utiliza en la síntesis de peptidomiméticos, que son moléculas que imitan la estructura de los péptidos. Estos compuestos están diseñados para resistir la degradación enzimática y se utilizan en el desarrollo de nuevos agentes terapéuticos con mayor estabilidad biológica .
Desarrollo de Fármacos que Contienen Boro
La parte de ácido borónico de este compuesto es fundamental en la creación de fármacos que contienen boro. Se sabe que los ácidos borónicos interactúan con diversas moléculas biológicas, lo que lleva a posibles aplicaciones en el diseño de fármacos, particularmente en el desarrollo de inhibidores del proteasoma .
Investigación Proteómica
En proteómica, Ácido (2-[(Boc-amino)metil]fenil)borónico se puede utilizar para modificar proteínas o péptidos. Esta modificación puede ayudar en el estudio de la función e interacciones de las proteínas, así como en la identificación de biomarcadores para enfermedades .
Ciencia de los Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de polímeros y resinas que tienen afinidades de unión específicas para ciertas moléculas, lo que puede ser útil para crear sensores selectivos o sistemas de filtración .
Catálisis
Ácido (2-[(Boc-amino)metil]fenil)borónico: puede actuar como catalizador o ligando de catalizador en varias reacciones orgánicas. Su grupo ácido borónico puede formar enlaces covalentes reversibles con dioles o grupos carbonilo, lo que es una propiedad valiosa en los procesos catalíticos .
Reconocimiento Molecular
Debido a su capacidad para formar complejos estables con azúcares y otros compuestos que contienen dioles, este compuesto se utiliza en estudios de reconocimiento molecular. Esto tiene implicaciones en el desarrollo de herramientas de diagnóstico y en la comprensión de los procesos de reconocimiento biológico .
Biología Química
En biología química, el compuesto se utiliza para investigar el papel de los ácidos borónicos en los sistemas biológicos. Sirve como herramienta para sondear mecanismos enzimáticos y para el desarrollo de inhibidores enzimáticos .
Monitoreo Ambiental
La afinidad del grupo ácido borónico por los dioles hace que Ácido (2-[(Boc-amino)metil]fenil)borónico sea útil en el monitoreo ambiental. Se puede incorporar a sensores que detectan azúcares u otros contaminantes que contienen dioles en las fuentes de agua .
Mecanismo De Acción
Target of Action
The primary target of 2-[(Boc-amino)methyl]phenylboronic Acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action on this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It is known that the compound is only marginally stable in water . The rate of hydrolysis of some phenylboronic pinacol esters, which may include this compound, is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of its surroundings.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of water and the pH of its surroundings . For instance, the compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Propiedades
IUPAC Name |
[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCGSIBAXVRMLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CNC(=O)OC(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448143 |
Source


|
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433969-27-8 |
Source


|
| Record name | (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

